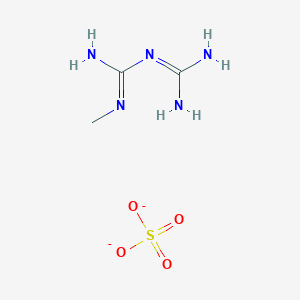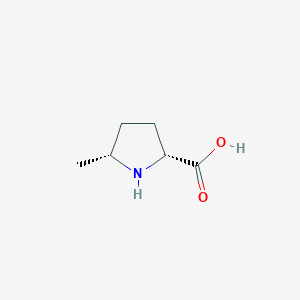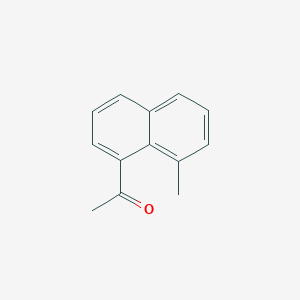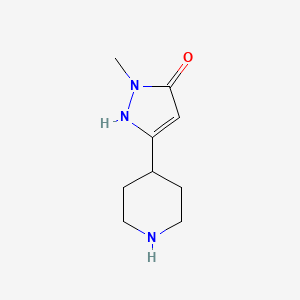![molecular formula C15H23N5O B11742219 2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)
2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopentyl group, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.
Attachment of the ethanol moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazol-4-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring.
Pyrazole-ethanol derivatives: Compounds with similar ethanol moieties but different substituents on the pyrazole ring.
Uniqueness
2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of a cyclopentyl group, a pyrazole ring, and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H23N5O |
|---|---|
分子量 |
289.38 g/mol |
IUPAC名 |
2-[4-[(1-cyclopentyl-3-methylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C15H23N5O/c1-12-13(10-20(18-12)15-4-2-3-5-15)8-16-14-9-17-19(11-14)6-7-21/h9-11,15-16,21H,2-8H2,1H3 |
InChIキー |
LRYAKIRKYZFGJR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CNC2=CN(N=C2)CCO)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)


![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

